6-Bromopiperonal
CAS No.: 15930-53-7
Cat. No.: VC21189622
Molecular Formula: C8H5BrO3
Molecular Weight: 229.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15930-53-7 |
---|---|
Molecular Formula | C8H5BrO3 |
Molecular Weight | 229.03 g/mol |
IUPAC Name | 6-bromo-1,3-benzodioxole-5-carbaldehyde |
Standard InChI | InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 |
Standard InChI Key | CSQUXTSIDQURDV-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C(=C2)C=O)Br |
Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)C=O)Br |
Introduction
Chemical Identity and Structure
6-Bromopiperonal is a brominated aromatic aldehyde containing a methylenedioxy group. It represents an important class of molecules used extensively in pharmaceutical synthesis and organic chemistry research. The compound's identity can be established through various identifiers and structural representations.
Chemical Identifiers
6-Bromopiperonal is recognized by multiple names and identifiers in chemical databases and literature. The table below provides a comprehensive overview of these identifiers:
Parameter | Value |
---|---|
Primary Name | 6-Bromopiperonal |
CAS Number | 15930-53-7 |
Molecular Formula | C₈H₅BrO₃ |
Molecular Weight | 229.03 g/mol |
MDL Number | MFCD00022952 |
RTECS Number | TO1576250 |
PubChem CID | 95062 |
InChIKey | CSQUXTSIDQURDV-UHFFFAOYSA-N |
The compound has several synonyms in scientific literature, including 6-Bromobenzo[d] dioxole-5-carbaldehyde, 6-Bromo-3,4-methylenedioxybenzaldehyde, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, and 2-Bromo-4,5-methylenedioxybenzaldehyde .
Structural Characteristics
6-Bromopiperonal features a benzene ring substituted with three key functional groups:
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A bromine atom at position 6
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A methylenedioxy group spanning positions 3 and 4
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An aldehyde group at position 5
The structural representation can be described using different notations:
The molecule is achiral and contains no stereocenters, resulting in no optical activity . The methylenedioxy group creates a five-membered ring fused to the benzene ring, which influences the electronic properties and reactivity of the compound.
Physical Properties
6-Bromopiperonal exists as a crystalline solid at room temperature with distinctive physical characteristics that make it identifiable and useful in various applications.
Appearance and State
The compound appears as a white to light yellow crystalline powder or crystals at standard temperature and pressure . This color can serve as a primary indicator of purity, with high-purity samples typically appearing whiter.
Thermal Properties
The thermal behavior of 6-Bromopiperonal is characterized by specific transition temperatures:
Property | Value | Reference |
---|---|---|
Melting Point | 128-132°C (literature) / 130°C (specific) | |
Boiling Point | 309.2±42.0°C (Predicted) | |
Flash Point | 140.8°C |
These thermal properties are important considerations for handling, processing, and storing the compound, particularly in industrial applications and laboratory settings.
Other Physical Parameters
Additional physical properties that characterize 6-Bromopiperonal include:
Property | Value | Reference |
---|---|---|
Density | 1.782 g/cm³ | |
Refractive Index | 1.4730 (estimate) | |
Vapor Pressure | 0 mmHg at 25°C | |
LogP | 1.99030 |
The relatively high density and low vapor pressure at room temperature indicate that 6-Bromopiperonal is a stable solid with minimal volatility under normal conditions, which influences its handling requirements and potential applications.
Chemical Properties and Reactivity
The chemical behavior of 6-Bromopiperonal is influenced by its functional groups, which determine its reactivity patterns and applications in organic synthesis.
Functional Group Reactivity
6-Bromopiperonal contains three reactive functional groups that define its chemical behavior:
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The aldehyde group (-CHO) undergoes typical carbonyl reactions, including nucleophilic addition, reduction, and aldol condensations. This functionality is particularly important in its use as a synthetic intermediate .
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The bromine substituent serves as a site for metal-catalyzed coupling reactions such as Suzuki, Stille, and Heck reactions. The bromine can be replaced through various transformations, making it a versatile handle for chemical modifications .
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The methylenedioxy group provides a unique electronic environment that influences the reactivity of the aromatic ring and contributes to the compound's stability and properties.
Solubility Profile
The solubility characteristics of 6-Bromopiperonal are important for its use in synthesis and purification:
The solubility profile shows preferential dissolution in polar organic solvents, which is consistent with its structure containing both polar functional groups and a hydrophobic aromatic region.
Stability and Reactivity
6-Bromopiperonal is documented as air-sensitive, requiring storage under inert gas (nitrogen or argon) at 2-8°C . This sensitivity is likely due to potential oxidation of the aldehyde group when exposed to atmospheric oxygen over extended periods.
Synthesis Methods
Several approaches exist for the preparation of 6-Bromopiperonal, with the most common method involving the direct bromination of piperonal.
Direct Bromination
The most straightforward synthetic route involves the bromination of piperonal (3,4-methylenedioxybenzaldehyde):
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Piperonal is treated with a brominating agent (typically bromine or N-bromosuccinimide)
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The reaction selectively introduces bromine at the 6-position due to the directing effects of the existing substituents
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The resulting 6-Bromopiperonal is isolated and purified
This method is described in literature as "subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination" . The regioselectivity of this reaction is influenced by the electronic effects of the methylenedioxy and aldehyde groups.
Use in Multistep Syntheses
6-Bromopiperonal serves as a key intermediate in more complex synthetic sequences, as exemplified in literature:
"Organocatalytic aldol-reduction-lactonization and Pd/C-catalyzed hydrogenative debromination are two-pot sequential reactions for the enantioselective synthesis of hydroxybutyrolactone with excellent diastereo- and enantioselectivity (dr 33:1 and >99% ee)" .
This demonstrates the compound's value in stereoselective synthesis of complex natural products and pharmaceutical intermediates.
Applications and Uses
6-Bromopiperonal has found applications in various fields, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Intermediate
The compound serves as a valuable synthetic intermediate in pharmaceutical development:
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It is used in the preparation of GPR30-selective agonist G-1, which has potential applications in cancer research and reproductive medicine .
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It functions as a building block in the synthesis of complex natural products and their analogs, including lignans such as (+)-isostegane, (−)-podophyllotoxin, and bicubebins .
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The protecting group-free asymmetric synthesis approach using 6-Bromopiperonal enables the efficient preparation of dibenzylbutyrolactone lignans, including (−)-hinokinin, (−)-yatein, (−)-bursehernin, and (−)-pluviatolide .
Agricultural Applications
In agricultural research, 6-Bromopiperonal has shown "synergistic activity with carbaryl on houseflies" . This suggests potential applications in the development of more effective insecticides or pest control agents, although further research is needed to fully explore this application.
This indicates moderate acute toxicity when administered intravenously in mice, suggesting caution is warranted when handling the compound .
Hazard Classification
The compound carries several hazard classifications:
Recommended Protection
When handling 6-Bromopiperonal, the following personal protective equipment is recommended:
These precautions are designed to prevent exposure through inhalation, skin contact, and eye contact, which could lead to irritation or other adverse effects.
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